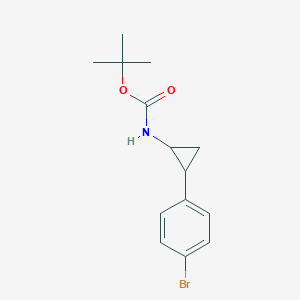

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYDSIJHMSGNKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For 2-(4-bromophenyl)cyclopropylamine, a suitable precursor like 4-bromostyrene could undergo this reaction:

Optimization Considerations :

-

Solvent : Dichloromethane or ethers enhance carbene stability.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

Post-cyclopropanation, the amine group is introduced via nitration followed by reduction (e.g., catalytic hydrogenation) or via Curtius rearrangement of a cyclopropane carboxylic acid derivative.

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable cyclopropanation of alkenes with diazo compounds. For example, using 4-bromostyrene and ethyldiazoacetate in the presence of Rh₂(OAc)₄:

The carboxylic acid is then converted to an amine via Hofmann degradation or a Curtius rearrangement.

Boc Protection of the Cyclopropylamine

Once the 2-(4-bromophenyl)cyclopropylamine intermediate is synthesized, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Boc Protection Protocol

Reagents :

-

2-(4-Bromophenyl)cyclopropylamine (1 equiv)

-

Boc₂O (1.1–1.5 equiv)

-

Base: Triethylamine (TEA), NaH, or saturated NaHCO₃

-

Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or toluene

Procedure :

-

Dissolve the amine in anhydrous THF (0.1 M) under nitrogen.

-

Add Boc₂O dropwise at 0°C, followed by the base.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate).

Representative Data :

Catalytic Approaches

Recent advancements utilize nanocatalysts like Fe₃O₄@MCM-41@Zr-piperazine to enhance Boc protection efficiency:

-

Conditions : 0.03 g catalyst, ambient temperature, ethanol solvent.

-

Advantages : Reduced reaction time (2–4 h), higher yields (85–90%).

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route A: Cyclopropanation Followed by Boc Protection

-

Cyclopropanation : Simmons-Smith reaction on 4-bromostyrene.

-

Amine Introduction : Nitration/reduction or Curtius rearrangement.

Overall Yield : ~50% (estimated).

Route B: Boc Protection Prior to Cyclopropanation

-

Boc Protection of 4-Bromoaniline :

\text{4-Bromoaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{NaH/THF}} \text{tert-Butyl (4-bromophenyl)carbamate} \quad (\text{Yield: 80%}) -

Cyclopropanation : Convert the Boc-protected amine to a vinyl derivative for cyclopropanation.

Challenges : Steric hindrance from the Boc group may impede cyclopropanation.

Analytical Characterization

Critical data for verifying the structure of this compound include:

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 1.52 (s, 9H, Boc CH₃), 7.27 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H).

-

MS (ESI) : m/z 313.1 [M+H]⁺.

Chromatographic Purity :

Challenges and Optimization Opportunities

-

Cyclopropane Ring Stability : The strained cyclopropane ring may undergo ring-opening under acidic or basic conditions.

-

Stereoselectivity : Ensuring the desired cis/trans configuration during cyclopropanation requires chiral catalysts or substrates.

-

Scale-Up : Transitioning from batch to flow chemistry could improve yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted phenyl-cyclopropyl derivatives.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Cyclopropane vs.

- Substituent Position : 1- vs. 2-substitution on the cyclopropane alters steric hindrance and synthetic accessibility. For example, 1-substituted derivatives (CAS 214973-83-8) are more challenging to purify due to conformational flexibility .

Functional Group Modifications

Key Observations:

- Boc Protection : Universal for amine protection, but removal requires acidic conditions (e.g., TFA), which may limit compatibility with acid-sensitive substrates .

- Aryl Modifications : Thiophene or biphenyl groups (e.g., compound 18a) improve binding affinity to enzymes like LSD1, as evidenced by higher yields in inhibitory assays .

Biological Activity

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate is a synthetic organic compound with significant biological activity. Its unique structure, characterized by the presence of a tert-butyl group, a cyclopropyl moiety, and a bromophenyl group, allows it to interact with various biological targets. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 312.2 g/mol

- CAS Number : 907196-11-6

The compound features a tert-butyl group which enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The bromophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group is capable of forming hydrogen bonds with amino acid side chains, influencing enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity. This has been observed in protease inhibition, leading to the modulation of protein degradation processes.

- Cell Signaling Modulation : It influences cell signaling pathways by altering the phosphorylation states of key proteins through interactions with kinases and phosphatases. This modulation can affect downstream cellular responses and gene expression.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antitumor Activity : Research indicates that this compound has potential antitumor effects, possibly through apoptosis induction in cancer cell lines.

- Antimicrobial Properties : The presence of bromine and aromatic rings contributes to its antibacterial and antifungal properties. Studies have shown effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds that share structural similarities with this compound.

| Study | Compound | Findings |

|---|---|---|

| Tert-butyl carbamates | Demonstrated enzyme inhibition and modulation of protein interactions leading to altered cellular metabolism. | |

| Related carbamate derivatives | Showed significant antitumor activity in vitro against various cancer cell lines with IC50 values indicating potent effects. | |

| Brominated compounds | Exhibited notable antimicrobial activity against both bacterial and fungal strains. |

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate, and how are intermediates validated?

- Methodological Answer: The compound is typically synthesized via cyclopropanation of styrene derivatives followed by carbamate protection. Key intermediates, such as 2-(4-bromophenyl)cyclopropylamine, are generated using transition-metal-catalyzed reactions (e.g., Simmons-Smith cyclopropanation). Validation involves NMR (¹H/¹³C) to confirm cyclopropane ring formation and HPLC to assess purity (>95%). For example, iodolactamization has been used to stabilize reactive intermediates in similar carbamate syntheses .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer: Store under refrigeration (2–8°C) in airtight containers to prevent moisture absorption and oxidative degradation. Avoid exposure to strong acids/bases or oxidizing agents, as the cyclopropane ring may undergo ring-opening reactions. Use inert atmospheres (N₂/Ar) during handling, and employ electrostatic discharge-safe equipment to mitigate fire risks from volatile byproducts like carbon monoxide .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for tert-butyl protons; δ 6.5–7.8 ppm for aromatic protons).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₇BrN₂O₂: expected m/z 332.04).

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Cross-validate with elemental analysis for C, H, N .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what chiral resolution methods are applicable?

- Methodological Answer: Enantioselectivity is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-catalyzed cyclopropanation). For resolution, chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution (lipases) can separate enantiomers. A 2009 study demonstrated enantioselective synthesis of a related carbamate via iodolactamization, achieving >90% ee .

Q. What strategies mitigate the instability of the cyclopropane ring under acidic/basic conditions?

- Methodological Answer:

- pH Control: Maintain neutral conditions (pH 6–8) during reactions. Use buffered solutions (e.g., phosphate buffer) to avoid ring-opening.

- Protective Groups: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to stabilize the cyclopropane via conjugation.

- Monitoring: Track decomposition by GC-MS or ¹H NMR; degradation products like 4-bromostyrene may form under acidic conditions .

Q. How can researchers address contradictions in reported purity levels across studies?

- Methodological Answer: Discrepancies often arise from differing analytical methods. Standardize protocols:

- Purity Validation: Use orthogonal methods (e.g., HPLC + ¹H NMR integration).

- Reference Standards: Compare against certified reference materials (CRMs) from authoritative databases (PubChem, ECHA).

- Batch Analysis: Report mean purity ± SD across ≥3 independent syntheses. For example, a 2021 study resolved inconsistencies by identifying residual solvents (e.g., DCM) via GC-MS as contaminants .

Critical Analysis of Contradictions

- Stability vs. Reactivity: While SDSs classify the compound as stable , some studies note cyclopropane ring reactivity under UV light. Mitigate by using amber glassware and excluding photoinitiators .

- Purity Discrepancies: Commercial batches (95% purity) may contain residual amines; repurify via column chromatography (SiO₂, EtOAc/hexane) for sensitive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.